Sinapyl acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

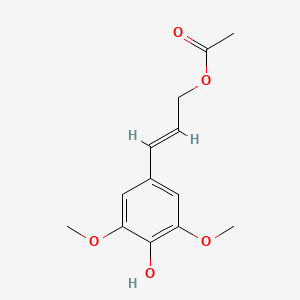

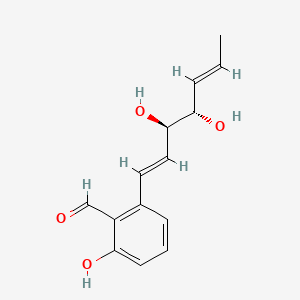

Trans-sinapyl actetate is sinapyl acetate in which the configuration of the propenyl double bond is E. It is a dimethoxybenzene, a member of phenols and an acetate ester.

Aplicaciones Científicas De Investigación

Anti-inflammatory and Antinociceptive Activities

- Sinapyl acetate, through its derivative sinapyl alcohol, has been observed to exhibit significant anti-inflammatory and antinociceptive effects. This is demonstrated by its ability to inhibit increased vascular permeability, reduce acute paw edema, and show potent analgesic activity in animal models. Moreover, sinapyl alcohol effectively inhibits the production of inflammatory markers like nitric oxide and tumor necrosis factor-alpha by macrophages (Choi et al., 2004).

Lignin Synthesis in Plants

- This compound plays a role in lignin synthesis in plants. Research shows that free radical coupling involving this compound leads to the formation of novel tetrahydrofuran structures in lignins, as observed in Kenaf plants. These structures are important for understanding the natural acetylation in lignins and have implications for plant biology and agricultural sciences (Lu & Ralph, 2008).

Antioxidant and Antimicrobial Properties

- Derivatives of this compound, like sinapic acid, display a range of biological activities. These include antioxidant, antimicrobial, anti-inflammatory, anticancer, and anti-anxiety effects. Such properties make them candidates for potential use in food processing, cosmetics, and pharmaceutical industries (Nićiforović & Abramovič, 2014).

Role in Traditional Medicine

- This compound derivatives, such as sinapine, have been investigated for their therapeutic potential in traditional medicine, particularly in the treatment of aging-related diseases and Alzheimer's. They have been found to inhibit acetylcholinesterase activity, suggesting potential benefits in neurodegenerative diseases (He et al., 2008).

Neuroprotective Effects

- Sinapic acid, a derivative of this compound, has demonstrated neuroprotective effects in a mouse model of Alzheimer's disease. It alleviates symptoms like memory impairment and neuronal cell death, suggesting its potential therapeutic application in neurodegenerative disorders (Lee et al., 2012).

Biomimetic Oxidative Coupling

- Biomimetic oxidation studies involving this compound provide insights into the structure and formation of lignin. These studies reveal how this compound contributes to the formation of β-O-4 type structures in lignin, a crucial aspect of plant biology and biochemistry (Kishimoto et al., 2015).

Metabolic Disorder Research

- Research on sinapic acid indicates its potential in ameliorating metabolic disorders, particularly those induced by estrogen deficiency. It has shown positive effects on glucose and lipid metabolism, insulin resistance, and oxidative stress markers, which could have implications for the treatment of metabolic syndromes (Zych et al., 2018).

Propiedades

Fórmula molecular |

C13H16O5 |

|---|---|

Peso molecular |

252.26 g/mol |

Nombre IUPAC |

[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enyl] acetate |

InChI |

InChI=1S/C13H16O5/c1-9(14)18-6-4-5-10-7-11(16-2)13(15)12(8-10)17-3/h4-5,7-8,15H,6H2,1-3H3/b5-4+ |

Clave InChI |

JMBAYAOTPDVMAE-SNAWJCMRSA-N |

SMILES isomérico |

CC(=O)OC/C=C/C1=CC(=C(C(=C1)OC)O)OC |

SMILES canónico |

CC(=O)OCC=CC1=CC(=C(C(=C1)OC)O)OC |

Sinónimos |

sinapyl acetate |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,10-dimethoxy-7-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-7-ium-2,11-diol](/img/structure/B1254686.png)

![2-Hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4,8a-dicarboxylic acid](/img/structure/B1254689.png)

![(5R,6R)-3-[2-(aminomethylideneamino)ethylthio]-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1254691.png)

![2-Methoxy-4-[(2S)-3beta,4alpha-dimethyl-5alpha-(1,3-benzodioxole-5-yl)tetrahydrofuran-2alpha-yl]phenol](/img/structure/B1254698.png)

![(7R,9S)-9-acetyl-7-[[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyl-2-oxanyl]oxy]-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1254704.png)

![2-[(1S,3R,4aR,10aR)-9,10a-dihydroxy-1-methyl-5,10-dioxo-1,3,4,4a-tetrahydrobenzo[g]isochromen-3-yl]acetic acid](/img/structure/B1254707.png)

![2-[(2R,3S,4S,5R)-6-[(1R)-1-[(2S,5R,7S,8R)-2-[(2R,5S)-5-[(2R)-3-[(5S)-4,5-dimethoxy-6-methyloxan-2-yl]oxy-5-[(3S,5R,6S)-6-hydroxy-3,5,6-trimethyloxan-2-yl]oxolan-2-yl]-5-methyloxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-2-hydroxy-4,5-dimethoxy-3-methyloxan-2-yl]acetic acid](/img/structure/B1254709.png)